molecular formula C15H19N3OS B1276850 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-66-3

4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1276850
M. Wt: 289.4 g/mol
InChI Key: KEZWXIDMLFPBLC-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituent groups have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amino-triazole with various aldehydes or ketones. For instance, a related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, was characterized by quantum chemical calculations and spectral techniques, indicating a method that could potentially be adapted for the synthesis of the compound . Another example is the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, which was achieved by reacting an amino-triazole with an acyl chloride .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often determined using X-ray crystallography, as seen in several studies . These structures are stabilized by various non-covalent interactions, such as hydrogen bonds and C-H···π interactions. The geometry of these compounds is further confirmed by computational methods like DFT and HF calculations, which provide insights into the conformational flexibility and electronic structure of the molecules .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of an allyl group can introduce sites for further chemical modifications through reactions like allylic substitution. The thiol group in the compound of interest suggests potential for redox reactions and the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as vibrational frequencies, chemical shifts, and molecular electrostatic potentials, are typically characterized using spectroscopic methods like FT-IR, NMR, and UV-visible spectroscopy . These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their biological activities. Theoretical calculations, including DFT, provide additional insights into the electronic properties and potential applications of these compounds, such as their use in nonlinear optical materials .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

2. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Summary of Application: This compound was synthesized to extend the existing library of arylidenerhodanines which display potential biological activity .
  • Methods of Application: The compound was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid .
  • Results or Outcomes: The compound was characterized by IR and NMR spectroscopy, and its UV-vis spectrum was compared with that of compound 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .

Safety And Hazards

The safety and hazards of “4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZWXIDMLFPBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404716
Record name 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667413-66-3
Record name 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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